molecular formula C7H10N2O2 B3320369 5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid CAS No. 1232838-61-7

5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid

Cat. No. B3320369
M. Wt: 154.17 g/mol
InChI Key: SNZWJVZUQDJNRC-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, containing two nitrogen atoms and three carbon atoms . They are important in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole compounds can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The structure can be modified by altering the substituent in the pyrazole ring, which can remarkably affect some bioactivities .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Scientific Research Applications

Synthetic Applications

5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid and its derivatives play a pivotal role in the synthesis of various heterocyclic compounds, which are of significant interest due to their wide-ranging applications in medicinal chemistry and material science. One of the core applications of such derivatives is in the formation of heterocyclic compounds that exhibit diverse biological activities. For instance, pyrazole carboxylic acid derivatives have been identified as crucial scaffolds in the synthesis of compounds with antimicrobial, anticancer, anti-inflammatory, and antidepressant properties among others (Cetin, 2020). Additionally, the unique reactivity of related compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been harnessed for the synthesis of a broad spectrum of heterocyclic compounds and dyes under mild reaction conditions, further emphasizing the versatility of pyrazole-based compounds in chemical synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry

The pyrazole core is integral to the development of new therapeutic agents, demonstrating a vast array of pharmacological effects. Specifically, pyrazoline derivatives, closely related to 5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid, have been identified for their potential in antimicrobial, anti-inflammatory, analgesic, antidepressant, and particularly anticancer activities. The synthesis and bioevaluation of these compounds through various methods have shown promising results in drug discovery, highlighting the importance of pyrazole derivatives in the search for new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012). Furthermore, pyrazolo[1,5-a]pyrimidine scaffolds, structurally related to pyrazole carboxylic acids, have garnered attention due to their broad medicinal properties, including anticancer, anti-infectious, and anti-inflammatory applications, underscoring the scaffold's significance in drug discovery (Cherukupalli et al., 2017).

Safety And Hazards

The safety and hazards associated with pyrazole compounds can vary widely depending on their specific structure. Some general precautions include avoiding long-term or frequent contact with the compound, avoiding inhalation of its dust or solution, and storing it in a sealed container away from oxidizing agents and strong acids .

Future Directions

The future directions in the field of pyrazole research involve the development of new strategies to access these valuable structures. There is also a focus on finding new and improved applications for pyrazole derivatives, given their diverse and valuable synthetical, biological, and photophysical properties .

properties

IUPAC Name

3-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11)4(2)8-9-5/h3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZWJVZUQDJNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-methyl-1h-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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